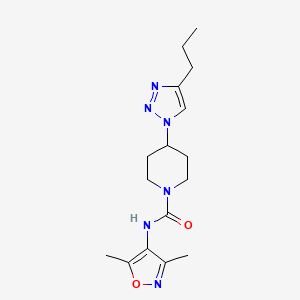![molecular formula C20H21N3O4 B3817517 3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-1-phenyl-2-pyrrolidinone](/img/structure/B3817517.png)
3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-1-phenyl-2-pyrrolidinone
描述
3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-1-phenyl-2-pyrrolidinone, commonly known as Furosemide, is a loop diuretic medication that is used to treat hypertension, edema, and congestive heart failure. It works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine output and decreased fluid retention. However,
作用机制
The mechanism of action of Furosemide involves the inhibition of the sodium-potassium-chloride co-transporter in the loop of Henle in the kidneys. This leads to increased excretion of sodium and chloride ions, which results in increased urine output and decreased fluid retention. Furosemide also has vasodilatory effects, which can help to reduce blood pressure and improve blood flow.
Biochemical and Physiological Effects:
Furosemide has several biochemical and physiological effects on the body. It can cause electrolyte imbalances, such as hypokalemia and hyponatremia, due to its effects on sodium and chloride ion reabsorption in the kidneys. Furosemide can also cause dehydration and hypovolemia, which can lead to dizziness, lightheadedness, and fainting. Additionally, Furosemide can cause metabolic alkalosis due to increased excretion of hydrogen ions.
实验室实验的优点和局限性
Furosemide has several advantages and limitations for lab experiments. One advantage is that it is a well-established drug with a known mechanism of action, making it a useful tool for studying the renal system and cardiovascular system. Furosemide can also be used to induce acute kidney injury in animal models, which can help to study the pathophysiology of this condition. However, Furosemide has limitations in that it can cause electrolyte imbalances and other physiological effects, which can complicate experimental results.
未来方向
There are several future directions for research on Furosemide. One area of interest is the development of new loop diuretics with improved efficacy and fewer side effects. Another area of interest is the use of Furosemide in combination with other drugs for the treatment of various diseases and conditions. Additionally, there is ongoing research on the role of Furosemide in the treatment of acute kidney injury, congestive heart failure, and other cardiovascular diseases.
科学研究应用
Furosemide has been extensively studied for its scientific research applications. It has been shown to have potential therapeutic effects in the treatment of various diseases and conditions. For example, Furosemide has been found to be effective in the treatment of acute kidney injury, which is a common complication of major surgery, sepsis, and other critical illnesses. It has also been studied for its potential use in the treatment of hypertension, congestive heart failure, and other cardiovascular diseases.
属性
IUPAC Name |
3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c24-18(16-8-9-23(19(16)25)15-5-2-1-3-6-15)21-10-12-22(13-11-21)20(26)17-7-4-14-27-17/h1-7,14,16H,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJZPFDPMBMMOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(2-Furoyl)-1-piperazinyl]carbonyl}-1-phenyl-2-pyrrolidinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(1,3-benzothiazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide](/img/structure/B3817435.png)
![methyl (3-oxo-1-{[2-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-quinazolinyl]carbonyl}-2-piperazinyl)acetate](/img/structure/B3817443.png)
![(3aS*,6aS*)-2-(5-isopropyl-2-methoxybenzyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B3817451.png)
![1-(cyclopropylmethyl)-3-hydroxy-3-({[(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B3817455.png)
![4-(4-chlorophenyl)-1-[4-(3-hydroxypyrrolidin-1-yl)pyrimidin-2-yl]piperidin-4-ol](/img/structure/B3817459.png)
![4-fluoro-3-hydroxy-N-[(2E)-3-phenylprop-2-en-1-yl]-N-propylbenzamide](/img/structure/B3817471.png)
![(1-isoxazol-3-ylethyl)methyl{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B3817479.png)
![N-[3-hydroxy-1-(4-methylphenyl)propyl]-N'-(4-methylphenyl)malonamide](/img/structure/B3817487.png)
![N-[2-(4-ethylphenoxy)ethyl]-N-methyl-3-[methyl(methylsulfonyl)amino]propanamide](/img/structure/B3817492.png)

![3-(4-methoxyphenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B3817504.png)
![6-[4-(5-isopropyl-2-methoxybenzyl)piperazin-1-yl]-9H-purine](/img/structure/B3817531.png)

![3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]propanamide](/img/structure/B3817534.png)